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Compound of Interest

Compound Name: AN7973

Cat. No.: B15559935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, development, and

mechanism of action of AN7973, a novel benzoxaborole compound. Initially investigated for

veterinary trypanosomosis, its unique properties have led to its repositioning as a promising

candidate for treating cryptosporidiosis.

Introduction
AN7973 is a 6-carboxamide benzoxaborole that emerged from screening programs aimed at

identifying new treatments for kinetoplastid infections.[1][2] Kinetoplastids, including

trypanosomes and leishmanias, are responsible for a significant burden of disease in humans

and animals, and there is a pressing need for new, effective, and safe therapeutics.[1][3][4]

Benzoxaboroles represent a promising class of compounds with a unique mode of action,

distinct from existing drugs.[3] AN7973 was initially identified as a potent trypanocidal agent but

has since demonstrated significant efficacy against the protozoan parasite Cryptosporidium, a

leading cause of diarrheal disease.[1][2][5]

Discovery and Initial Development for
Trypanosomosis
AN7973 was selected as a candidate for treating veterinary trypanosomosis from a series of 7-

carboxamido-benzoxaboroles due to its potent in vitro activity against Trypanosoma
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congolense and its efficacy in a murine infection model.[1] It was considered a potential backup

candidate for the human African trypanosomosis drug candidate acoziborole (SCYX-7158 or

AN5568).[1][6]

Preclinical Efficacy for Trypanosomosis
Early studies demonstrated that a single injection of AN7973 could cure T. congolense

infections in both cattle and goats.[1][4] However, its efficacy against T. vivax was lower,

requiring multiple doses for a cure in goats and failing to consistently cure infections in cattle.[1]

[6] This lower efficacy against T. vivax ultimately precluded its development as a commercially

viable treatment for bovine trypanosomosis.[1][7][8]

Repositioning for Cryptosporidiosis
Following its discontinuation for trypanosomosis, a drug repositioning strategy identified

AN7973 as a potent inhibitor of Cryptosporidium growth.[2] This discovery has opened a new

developmental path for AN7973 as a potential treatment for cryptosporidiosis, a disease for

which current treatment options are limited and often ineffective in immunocompromised

individuals and malnourished children.[2]

Preclinical Efficacy for Cryptosporidiosis
AN7973 has shown significant efficacy in both in vitro and in vivo models of cryptosporidiosis.

[2][5] It effectively blocks the intracellular development of the two most clinically relevant

species, C. parvum and C. hominis, and appears to be parasiticidal.[2] Efficacy has been

demonstrated in murine models of both acute and established infections, as well as in a

neonatal dairy calf model of the disease.[2] Importantly, AN7973 was also found to be effective

in immunocompromised mice, highlighting its potential for treating at-risk patient populations.[5]

Quantitative Data Summary
The following tables summarize the key quantitative data reported for AN7973.

Table 1: In Vitro and Ex Vivo Activity of AN7973 against Trypanosomes[1]
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Organism Assay Type EC50 (nM)

Trypanosoma brucei in vitro (bloodstream forms) 20–80

Trypanosoma congolense in vitro 84

Trypanosoma vivax ex vivo 215

Table 2: In Vivo Efficacy of AN7973 against Trypanosomosis[1][6]

Animal Model
Infecting

Organism
Dose Route Outcome

Mouse T. congolense
10 mg/kg (single

dose)
i.p. Cure

Goat T. congolense
10 mg/kg (single

dose)
i.m. Cure

Goat T. vivax
10 mg/kg (two

doses)
i.m. Cure

Cattle T. congolense
10 mg/kg (single

dose)
i.m.

Cure (3/3

animals)

Cattle T. vivax
10 mg/kg (two

doses)
i.m.

Cure (1/2

animals)

Cattle T. vivax
10 mg/kg (single

dose)
i.m.

Failure to cure (3

animals)

Mechanism of Action
The primary mechanism of action of AN7973 in trypanosomes is the inhibition of mRNA

processing.[1][4][9]

Inhibition of Trans-Splicing
In kinetoplastids, transcription is polycistronic, and individual mRNAs are generated through a

process of trans-splicing, where a short spliced leader (SL) sequence is added to the 5' end of
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each mRNA.[1][4][9] AN7973 was shown to inhibit this trans-splicing process within one hour of

treating T. brucei.[1][4][9] This inhibition leads to a reduction in mature mRNA levels and a

subsequent cessation of protein synthesis.[1][6]

Potential Molecular Target: CPSF3
The cleavage and polyadenylation specificity factor 3 (CPSF3) has been identified as a

potential molecular target of AN7973.[1][4][9] Overexpression of T. brucei CPSF3 resulted in a

three-fold increase in the EC50 of AN7973, suggesting a direct or indirect interaction.[1][4][9]

Molecular modeling also supports the feasibility of AN7973 inhibiting CPSF3.[1][3][9]

Effects on Metabolism
Prolonged treatment with AN7973 also leads to an increase in S-adenosyl methionine and

methylated lysine, indicating downstream effects on cellular methylation pathways.[1][4][9]

The proposed mechanism of action for AN7973 in Cryptosporidium is still under investigation

but is thought to involve the inhibition of intracellular parasite development.[5]

Visualizations
Signaling Pathway
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Caption: Proposed mechanism of action of AN7973 in kinetoplastids.

Experimental Workflow
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Caption: General experimental workflow for assessing AN7973 efficacy.

Experimental Protocols
In Vitro and Ex Vivo Susceptibility Assays
Detailed protocols for determining the EC50 of AN7973 against various trypanosome species

are based on standard methods. Bloodstream forms of T. brucei and T. congolense are cultured

in appropriate media. T. vivax, which is not readily cultured in vitro, is typically assessed ex vivo

using parasites isolated from infected animals.
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Parasite Preparation: Parasites are harvested and diluted to a defined concentration in their

respective culture media.

Drug Dilution: AN7973 is serially diluted in the culture medium in 96-well plates.

Incubation: The parasite suspension is added to the wells containing the drug dilutions and

incubated for 48-72 hours under appropriate conditions (e.g., 37°C, 5% CO2).

Viability Assessment: Parasite viability is assessed using a resazurin-based assay, which

measures metabolic activity. Fluorescence is read using a microplate reader.

EC50 Calculation: The 50% effective concentration (EC50) is calculated by fitting the dose-

response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy Studies in Animal Models
The efficacy of AN7973 in animal models of trypanosomosis was evaluated in mice, goats, and

cattle.

Infection: Animals are infected with a defined number of trypanosomes of the target species

(T. congolense or T. vivax).

Treatment: Once parasitemia is established, animals are treated with AN7973 via the

specified route (intraperitoneal for mice, intramuscular for goats and cattle) at the designated

dose.

Monitoring: Parasitemia is monitored by microscopic examination of blood smears at regular

intervals post-treatment. Clinical signs of the disease are also observed and recorded.

Determination of Cure: An animal is considered cured if no parasites are detected in the

blood for a defined follow-up period (e.g., 30-60 days).

mRNA Processing Analysis
The effect of AN7973 on trypanosome mRNA processing was investigated using the following

approaches:
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RNA Analysis:T. brucei cultures are treated with AN7973. RNA is then extracted at various

time points. The levels of the Y-structure splicing intermediate and mature mRNAs are

assessed by Northern blotting or qRT-PCR.

Protein Synthesis Measurement: Protein synthesis is measured by pulse-labeling AN7973-

treated trypanosomes with [35S]-methionine. The incorporation of the radiolabel into newly

synthesized proteins is analyzed by SDS-PAGE and autoradiography.[1][6]

Granule Formation: The formation of peri-nuclear granules, which is indicative of splicing

inhibition, is observed in treated cells using fluorescence microscopy.[1][6]

Conclusion
AN7973 is a benzoxaborole with a well-defined mechanism of action against trypanosomes,

involving the inhibition of mRNA trans-splicing. While its development for veterinary

trypanosomosis was halted due to insufficient efficacy against T. vivax, it has been successfully

repositioned as a promising preclinical candidate for the treatment of cryptosporidiosis. Its

efficacy in relevant animal models, including immunocompromised hosts, and favorable safety

profile make it an exciting prospect for addressing an unmet medical need. Further

development and clinical investigation of AN7973 for cryptosporidiosis are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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